molecular formula C20H23NO2 B258831 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide

2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide

Cat. No. B258831
M. Wt: 309.4 g/mol
InChI Key: MTOBHXNUSJKJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide, also known as PPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PPAC is a synthetic compound that is structurally related to the opioid receptor antagonist, naloxone. The purpose of

Mechanism of Action

2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor but does not activate it. This prevents the binding of opioid drugs such as morphine and heroin, which can lead to the inhibition of pain signals and the release of dopamine in the brain. By blocking the mu-opioid receptor, 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide can reverse the effects of opioid drugs and reduce the risk of overdose.
Biochemical and Physiological Effects:
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been shown to have a high affinity for the mu-opioid receptor, with an IC50 value of 0.4 nM. It has also been shown to have a long duration of action, with a half-life of approximately 2 hours. In addition, 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been shown to have low toxicity and minimal side effects compared to other opioid receptor antagonists.

Advantages and Limitations for Lab Experiments

One advantage of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide is its high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in opioid addiction and overdose. However, one limitation of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide is its synthetic nature, which can make it difficult to produce in large quantities and limit its availability for research.

Future Directions

There are several future directions for research on 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. One area of interest is the development of more potent and selective opioid receptor antagonists based on the structure of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. Another area of interest is the study of the potential therapeutic applications of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide in the treatment of opioid addiction and overdose, as well as other conditions such as depression and anxiety. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide, as well as its potential interactions with other drugs.

Synthesis Methods

2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide can be synthesized through a multistep process involving the reaction of 1-phenylcyclopentanol with phosgene to form 1-phenylcyclopentanone. This intermediate is then reacted with 2-phenoxyacetyl chloride to form 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. The final product can be purified through recrystallization or chromatography techniques.

Scientific Research Applications

2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been studied for its potential applications in the treatment of opioid addiction and overdose. It has been shown to be a potent antagonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and heroin. 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and chronic pain.

properties

Product Name

2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide

InChI

InChI=1S/C20H23NO2/c22-19(15-23-18-11-5-2-6-12-18)21-16-20(13-7-8-14-20)17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2,(H,21,22)

InChI Key

MTOBHXNUSJKJIM-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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